Synthetic Yield Advantage: Bromination of 2-Amino-5-chloropyrazine Delivers 87% Yield with NBS at Room Temperature
The target compound is synthesized via regioselective bromination of 2-amino-5-chloropyrazine using N-bromosuccinimide (NBS) in dichloromethane at room temperature, achieving an isolated yield of 87% as a yellow solid . In contrast, the positional regioisomer 2-amino-5-bromo-3-chloropyrazine (CAS 21943-13-5) is commercially available but the analogous bromination of 2-amino-3-chloropyrazine yields 2-amino-5-bromo-3-chloropyrazine at 62% under reflux conditions .
| Evidence Dimension | Isolated synthetic yield |
|---|---|
| Target Compound Data | 87% yield |
| Comparator Or Baseline | 2-Amino-5-bromo-3-chloropyrazine (CAS 21943-13-5): 62% yield |
| Quantified Difference | +25 percentage points (1.4× relative yield) |
| Conditions | Target: 2-amino-5-chloropyrazine + NBS in DCM, room temperature, 15 min ; Comparator: 2-amino-5-chloropyrazine + NBS in DCM, reflux, 1 h |
Why This Matters
Higher isolated yield with milder reaction conditions (room temperature vs. reflux) translates to reduced energy input, simplified workup, and improved process economics for scale-up procurement decisions.
